2-(1-Benzothien-2-yl)pyrrolidine
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Overview
Description
2-(1-Benzothien-2-yl)pyrrolidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrrolidine ring fused with a benzothiophene moiety, which is known to exhibit various biological activities.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
Pyrrolidine derivatives have been reported to have gabaergic activities . This suggests that 2-(1-Benzothien-2-yl)pyrrolidine might interact with GABA receptors, potentially enhancing GABA transmission in the brain .
Biochemical Pathways
Given its potential gabaergic activity, it might be involved in modulating the gabaergic neurotransmission pathway .
Pharmacokinetics
The compound’s molecular weight (2033), rotatable bond count (1), and topological polar surface area (403Ų) suggest that it may have favorable pharmacokinetic properties .
Result of Action
If it does indeed enhance gaba transmission, it could potentially have a calming effect on the nervous system, as gaba is an inhibitory neurotransmitter .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothien-2-yl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzothiophene derivatives with pyrrolidine under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents to facilitate the reaction and subsequent purification steps such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Benzothien-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
2-(1-Benzothien-2-yl)pyrrolidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.
Benzothiophene: The parent compound without the pyrrolidine ring.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern
Uniqueness: 2-(1-Benzothien-2-yl)pyrrolidine is unique due to its combined structural features of both pyrrolidine and benzothiophene, which confer distinct biological activities and potential therapeutic applications. This dual functionality makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJFJEFPNFNWGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC3=CC=CC=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298009 |
Source
|
Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524674-18-8 |
Source
|
Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524674-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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